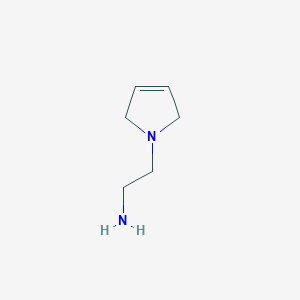

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine, also known as DHPEA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DHPEA is a derivative of the amino acid L-arginine and has been found in several natural sources, including olive oil and red wine.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

2-(2,5-Dihydro-1H-pyrrol-1-yl)ethan-1-amine, a compound with a pyrrolidine structure, plays a significant role in the synthesis and study of various chemical compounds. For instance, studies on the synthesis, reactivity, and optical properties of diketopyrrolopyrroles (2,5‐dihydropyrrolo[4,3‐c]pyrrolo‐1,4‐diones) highlight the importance of pyrrolidine derivatives in developing high-quality dyes, pigments, and materials for electronic devices (Grzybowski & Gryko, 2015). These compounds are pivotal in advancing fluorescence imaging, solar cells, and field-effect transistors due to their unique optical and electronic properties.

Bioactive Compounds Development

The pyrrolidine ring, a core structural element in this compound, is extensively utilized in medicinal chemistry to design novel biologically active compounds. Pyrrolidine derivatives are known for their versatility in drug development, offering significant contributions to stereochemistry and enabling efficient exploration of pharmacophore space due to their sp^3-hybridization. This characteristic enhances the three-dimensional coverage of molecules, facilitating the development of compounds with target selectivity for treating various diseases (Li Petri et al., 2021).

Anion Binding and Sensing

N-Confused calix[4]pyrroles (NCCPs), derivatives related to the pyrrolidine structure, demonstrate unique anion-binding properties differing from regular calix[4]pyrroles. These compounds, identified for their easy synthesis and distinct anion-binding modes, are of great interest for developing anion sensors and materials capable of selective ion recognition. NCCPs engage with anions through a combination of NH hydrogen bonds and CH–anion contacts, offering novel avenues for sensor applications (Anzenbacher, Nishiyabu, & Palacios, 2006).

Environmental and Health Implications

Research into the environmental persistence and potential health effects of compounds like this compound and its analogs is crucial. Studies on the bioaccumulation and endocrine-disrupting activities of related compounds underscore the importance of understanding the environmental and biological impacts of chemical substances. Such knowledge aids in assessing risks and developing safer chemicals for various applications (Burgos-Aceves et al., 2021).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been reported to exhibit a broad range of biological activities .

Mode of Action

It may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via n -acyliminium cation aromatic cyclizations .

Result of Action

Compounds with similar structures have been reported to exhibit a broad range of biological activities .

Analyse Biochimique

Biochemical Properties

It is known that pyrrole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyrrole derivative.

Cellular Effects

Other pyrrole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Other pyrrole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Subcellular Localization

Other pyrrole derivatives may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-(2,5-dihydropyrrol-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-3-6-8-4-1-2-5-8/h1-2H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMDRQWOPUUQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2581017.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2581018.png)

![methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2581021.png)

![N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2581023.png)

![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)

![N-[2-[[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2581033.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2581036.png)